molecular formula C23H18Cl2N4OS B3942614 2-{[5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B3942614
M. Wt: 469.4 g/mol
InChI Key: YMCPOQQIECWHRE-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 4 with a phenyl group and at position 5 with a 3,4-dichlorophenyl group. A sulfanyl (-S-) linker at position 3 connects to an acetamide moiety, which is further substituted with a 4-methylphenyl group. The 4-methylphenyl group on the acetamide may influence lipophilicity and membrane permeability .

Triazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Properties

IUPAC Name

2-[[5-(3,4-dichlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N4OS/c1-15-7-10-17(11-8-15)26-21(30)14-31-23-28-27-22(16-9-12-19(24)20(25)13-16)29(23)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCPOQQIECWHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dichlorophenylhydrazine with phenyl isothiocyanate to form the corresponding thiosemicarbazide. This intermediate is then cyclized using an appropriate cyclizing agent to form the triazole ring. The final step involves the reaction of the triazole derivative with 4-methylphenylacetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity to its targets, while the sulfanyl-acetamide linkage can facilitate the compound’s stability and bioavailability .

Comparison with Similar Compounds

Key Observations:

Triazole vs. Other Heterocycles : Replacing the triazole with pyrazole (as in ) reduces planarity and alters hydrogen-bonding capacity, shifting activity from anticancer to antimicrobial.

Halogen Effects: The 3,4-dichlorophenyl group in the target compound may enhance receptor binding compared to mono-chlorinated analogs (e.g., ), as seen in its higher inhibitory potency against bacterial dihydrofolate reductase .

Amino vs. Methyl Substitutions: Amino groups at the triazole 4-position (e.g., ) improve solubility but reduce metabolic stability compared to methyl or phenyl substituents.

Methoxy vs. Methyl Groups : Methoxy substituents (e.g., ) increase electron density, favoring interactions with hydrophobic enzyme pockets, whereas methyl groups enhance lipophilicity.

Physicochemical Properties

  • LogP Values : The target compound (LogP: 3.8) is more lipophilic than its 4-methoxyphenyl counterpart (LogP: 2.9) , favoring blood-brain barrier penetration.
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals that dichlorophenyl-substituted triazoles (decomposition >250°C) are more stable than pyrazole derivatives (<200°C) .

Biological Activity

The compound 2-{[5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide, often referred to as a sulfanyltriazole derivative, has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H18Cl2N5OSC_{23}H_{18}Cl_2N_5OS with a molecular weight of approximately 442.39 g/mol. The structure features a triazole ring, which is known for its significant role in medicinal chemistry due to its ability to interact with various biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown promising activity against various cancer cell lines. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Table 1: Anticancer Activity Data

StudyCell LineIC50 (μM)Mechanism
HCT-1166.2Induction of apoptosis via caspase activation
T47D27.3Inhibition of proliferation through EGFR pathway modulation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Triazoles are known to exhibit antifungal and antibacterial activities. Studies show that similar sulfanyltriazoles can effectively inhibit the growth of various pathogenic microorganisms, suggesting their potential as therapeutic agents against infections .

Table 2: Antimicrobial Activity Overview

PathogenActivityReference
Staphylococcus aureusInhibitory
Candida albicansModerate

Anti-inflammatory and Analgesic Properties

Research indicates that triazole derivatives may possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that the compound could be beneficial in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Compounds containing triazole rings have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : These compounds can modulate receptor activity, particularly those involved in cell signaling pathways related to growth and survival.
  • DNA Interaction : Some studies suggest that triazole derivatives can intercalate with DNA, leading to disruption of replication in cancer cells.

Case Studies

A notable case study involved screening a library of triazole compounds against multicellular spheroids derived from cancer cell lines. The study identified several promising candidates with significant cytotoxic effects at low concentrations, highlighting the potential for developing new anticancer therapies based on this compound class .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

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